2-Propenoic acid, 2-methyl-, 3-bromopropyl ester
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Overview
Description
2-Propenoic acid, 2-methyl-, 3-bromopropyl ester is a chemical compound with the molecular formula C7H11BrO2 and a molecular weight of 207.07 g/mol . It is commonly used in various chemical reactions and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-methyl-, 3-bromopropyl ester typically involves the esterification of 2-Propenoic acid, 2-methyl- with 3-bromopropanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . The reaction mixture is then purified by distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems also ensures consistent product quality and reduces the risk of contamination .
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, 2-methyl-, 3-bromopropyl ester undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.
Addition Reactions: The double bond in the propenoic acid moiety can undergo addition reactions with electrophiles such as halogens or hydrogen halides.
Polymerization: The compound can undergo free radical polymerization to form polymers with unique properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. These reactions are typically carried out in polar solvents such as water or ethanol at elevated temperatures.
Addition Reactions: Reagents such as bromine, chlorine, or hydrogen bromide are used. These reactions are usually performed at room temperature or slightly elevated temperatures.
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are used to initiate the polymerization process.
Major Products Formed
Substitution Reactions: Products include 2-Propenoic acid, 2-methyl-, 3-hydroxypropyl ester, 2-Propenoic acid, 2-methyl-, 3-aminopropyl ester, and 2-Propenoic acid, 2-methyl-, 3-mercaptopropyl ester.
Addition Reactions: Products include 2-Propenoic acid, 2-methyl-, 3,3-dibromopropyl ester and 2-Propenoic acid, 2-methyl-, 3-chloropropyl ester.
Polymerization: The major product is a polymer with repeating units of this compound.
Scientific Research Applications
2-Propenoic acid, 2-methyl-, 3-bromopropyl ester has a wide range of applications in scientific research, including:
Chemistry: It is used as a monomer in the synthesis of polymers with specific properties.
Biology: The compound is used in the modification of biomolecules such as proteins and nucleic acids.
Medicine: It is used in the development of drug delivery systems.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Propenoic acid, 2-methyl-, 3-bromopropyl ester involves its ability to undergo various chemical reactions. The bromine atom in the compound is highly reactive and can participate in substitution and addition reactions. The double bond in the propenoic acid moiety also allows for polymerization reactions. These reactions enable the compound to modify other molecules and form new chemical structures .
Comparison with Similar Compounds
Similar Compounds
- 2-Propenoic acid, 2-methyl-, 3-chloropropyl ester
- 2-Propenoic acid, 2-methyl-, 3-hydroxypropyl ester
- 2-Propenoic acid, 2-methyl-, 3-aminopropyl ester
- 2-Propenoic acid, 2-methyl-, 3-mercaptopropyl ester
Uniqueness
2-Propenoic acid, 2-methyl-, 3-bromopropyl ester is unique due to the presence of the bromine atom, which makes it highly reactive in substitution and addition reactions. This reactivity allows for the synthesis of a wide range of derivatives and polymers with specific properties. The compound’s ability to undergo polymerization also makes it valuable in the production of specialty materials .
Properties
CAS No. |
19660-17-4 |
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Molecular Formula |
C7H11BrO2 |
Molecular Weight |
207.06 g/mol |
IUPAC Name |
3-bromopropyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C7H11BrO2/c1-6(2)7(9)10-5-3-4-8/h1,3-5H2,2H3 |
InChI Key |
QAEFQMLTVALDSP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OCCCBr |
Origin of Product |
United States |
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